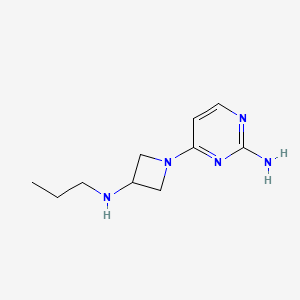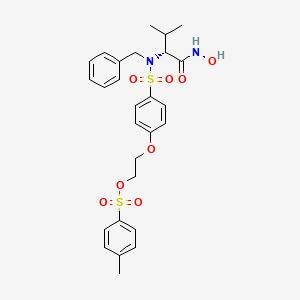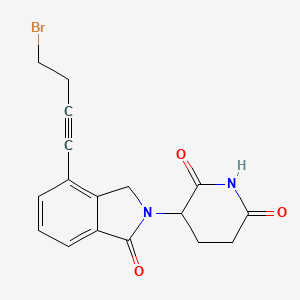
Lumiprobe chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CY5 NHS ester, also known as Cyanine5 N-hydroxysuccinimide ester, is a bright, photostable, and pH-insensitive fluorescent dye. It is widely used for labeling primary amine-containing macromolecules, such as proteins, peptides, and oligonucleotides. The compound is highly water-soluble and exhibits strong fluorescence, making it ideal for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY5 NHS ester typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In industrial settings, the production of CY5 NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CY5 NHS ester primarily undergoes acylation reactions with primary amines, forming stable amide bonds. This reaction is favored in the pH range of 7-9 and is typically carried out in non-amine-containing buffers such as sodium phosphate or HEPES .
Common Reagents and Conditions
Reagents: Primary amine-containing compounds, dimethylformamide, dimethyl sulfoxide, sodium phosphate buffer, HEPES buffer.
Conditions: pH 7-9, anhydrous conditions, room temperature .Major Products
The major product of the reaction between CY5 NHS ester and primary amines is a CY5-labeled amide. This product retains the fluorescent properties of the CY5 dye, making it useful for various labeling applications .
Scientific Research Applications
CY5 NHS ester is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used for labeling and tracking chemical reactions involving primary amines.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label proteins, peptides, and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mechanism of Action
CY5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester moiety reacts with the amino group, resulting in the release of N-hydroxysuccinimide and the formation of a CY5-labeled amide. This reaction is highly specific and efficient, making CY5 NHS ester a valuable tool for labeling and detection .
Comparison with Similar Compounds
Similar Compounds
CY3 NHS ester: Another fluorescent dye with similar properties but different excitation and emission wavelengths.
CY5.5 NHS ester: A near-infrared fluorescent dye with longer excitation and emission wavelengths compared to CY5 NHS ester.
CY7 NHS ester: A far-red fluorescent dye with even longer excitation and emission wavelengths
Uniqueness
CY5 NHS ester is unique due to its optimal excitation and emission wavelengths (649 nm and 670 nm, respectively), which provide high sensitivity and low background fluorescence in various applications. Its high water solubility and photostability further enhance its utility in biological and chemical research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDRTLYIBJFWFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)

![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)


![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)


